2-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
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Overview
Description
2-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound with complex molecular architecture. This compound belongs to the class of heterocyclic compounds containing the pyrazolo[3,4-d]pyrimidine scaffold, known for their potential pharmacological properties.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division . The compound’s interaction with CDK2 also induces apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle progression pathway by inhibiting CDK2 . This inhibition disrupts the normal transition from the G1 phase to the S phase of the cell cycle, leading to cell cycle arrest . Additionally, the compound induces apoptosis, a programmed cell death pathway, within cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . Specifically, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines . The compound also induces apoptosis within cells, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: : This is typically achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles under controlled conditions, often in the presence of catalysts.
Attachment of the phenyl group: : The phenyl group is introduced through electrophilic aromatic substitution or other coupling reactions.
Introduction of the cyclopentyl group: : This involves nucleophilic substitution reactions where cyclopentyl groups are added.
Acetylation to form the acetamide linkage: : The final step often includes acetylation using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods: Industrial production generally scales up these laboratory methods, optimizing reaction conditions for yield and purity. Techniques like continuous flow reactors and automated synthesizers may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation to modify functional groups, potentially altering its pharmacological activity.
Reduction: : Reduction reactions can target the keto group in the structure.
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Catalysts such as palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: : Reagents like alkyl halides for nucleophilic substitution or strong acids for electrophilic substitution.
Oxidation: : Oxidized derivatives with potential pharmacological changes.
Reduction: : Reduced analogs with modified activity.
Substitution: : Derivatives with functional groups altering solubility and reactivity.
Scientific Research Applications
Chemistry: In chemistry, this compound is explored for its reactivity and potential as an intermediate in synthesizing more complex molecules.
Biology: In biological research, it's investigated for its interaction with biological targets, contributing to understanding biochemical pathways.
Medicine: It shows promise in medicinal chemistry for developing new therapeutic agents, especially due to its potential interactions with specific molecular targets.
Industry: In industry, it's used as a building block for materials science applications and developing functional materials.
Comparison with Similar Compounds
Similar Compounds:
2-cyclopentyl-N-(4-oxo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide: : Similar structure with a methyl group instead of phenyl.
2-cyclopentyl-N-(4-oxo-1-phenyl-1H-imidazo[3,4-d]pyrimidin-5(4H)-yl)acetamide: : Imidazo[3,4-d]pyrimidine core instead of pyrazolo[3,4-d]pyrimidine.
Uniqueness: The phenyl group attached to the pyrazolo[3,4-d]pyrimidine core imparts unique chemical and biological properties, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-cyclopentyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-16(10-13-6-4-5-7-13)21-22-12-19-17-15(18(22)25)11-20-23(17)14-8-2-1-3-9-14/h1-3,8-9,11-13H,4-7,10H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWLNRMGJICNNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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